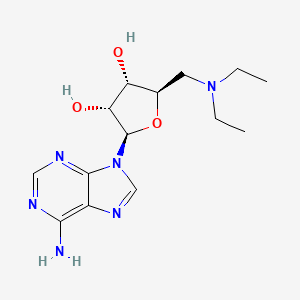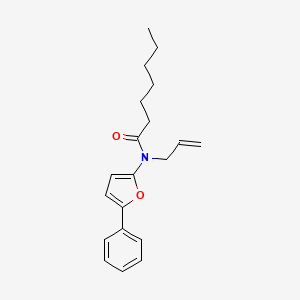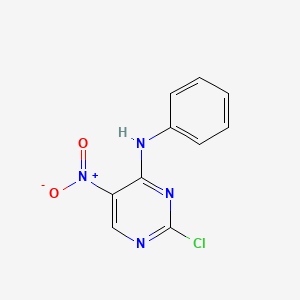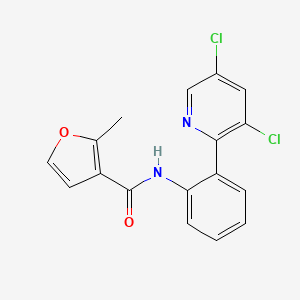
5'-Deoxy-5'-(diethylamino)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((diethylamino)methyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a purine base attached to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment to the Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through a glycosidic bond formation. This step often requires the use of protecting groups to ensure selective reactions.
Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, often using diethylamine as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the purine base.
Reduction: Reduction reactions can occur at the diethylamino group, potentially converting it to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a primary amine.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it interacts with enzymes, it might inhibit or activate their activity through binding to the active site or allosteric sites.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A nucleoside that also contains a purine base attached to a ribose sugar.
Guanosine: Another nucleoside with a purine base.
Cytidine: A nucleoside with a pyrimidine base.
Uniqueness
What sets this compound apart is the presence of the diethylamino group, which can impart unique chemical and biological properties. This group might enhance the compound’s solubility, stability, or ability to interact with specific molecular targets.
Propiedades
Número CAS |
87830-57-7 |
|---|---|
Fórmula molecular |
C14H22N6O3 |
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(diethylaminomethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H22N6O3/c1-3-19(4-2)5-8-10(21)11(22)14(23-8)20-7-18-9-12(15)16-6-17-13(9)20/h6-8,10-11,14,21-22H,3-5H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 |
Clave InChI |
ALOOMJWCTKNSBC-IDTAVKCVSA-N |
SMILES isomérico |
CCN(CC)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canónico |
CCN(CC)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6'-Dimethoxy-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-[8,8'-biisoquinoline]-7,7'-diol](/img/structure/B12914329.png)
![5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12914330.png)
![3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914334.png)


![1-Ethenyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12914358.png)

![2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol](/img/structure/B12914387.png)
![1-[(Diphenylphosphoryl)methyl]cycloheptan-1-ol](/img/structure/B12914394.png)




![5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12914420.png)
